3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the thiazolopyrimidine core, followed by further functionalization to introduce the benzamide moiety. Specific reagents and catalysts, such as methanesulfonic acid and methanol, are often used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of robust catalysts and environmentally friendly solvents is also emphasized to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Methanesulfonic acid, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.
Scientific Research Applications
3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine core structure and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide moiety also show comparable properties and applications.
Uniqueness
3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is unique due to its specific structural features, such as the presence of both the thiazolopyrimidine and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3,4-Dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CAS Number: 946222-47-5) is a synthetic compound belonging to the thiazolopyrimidine family. Its unique structural features, including a thiazolo-pyrimidine core and a benzamide moiety, suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N3O2S, with a molecular weight of 313.4 g/mol. The compound features a thiazole ring fused with a pyrimidine structure, characterized by nitrogen and sulfur heteroatoms that contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C16H15N3O2S |
Molecular Weight | 313.4 g/mol |
CAS Number | 946222-47-5 |
Antimicrobial Activity
Research indicates that compounds with thiazolopyrimidine structures exhibit significant antimicrobial properties. Preliminary studies have shown that this compound may inhibit various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines. Studies demonstrate that it exhibits cytotoxic effects through apoptosis induction in cancer cells. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents in the benzamide moiety enhances its antiproliferative effects.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies have shown that this compound displays IC50 values comparable to established anticancer agents such as doxorubicin. The compound was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, demonstrating significant growth inhibition.
Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
---|---|---|
A431 | < 10 | 10 |
Jurkat | < 15 | 12 |
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes implicated in disease processes. For instance, it may act as a corrector for mutant cystic fibrosis transmembrane conductance regulator proteins (CFTR), potentially improving chloride channel function in cystic fibrosis patients. This property positions it as a candidate for further development in treating enzyme dysfunction-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Antibacterial Action : Disruption of bacterial metabolism and cell wall synthesis.
- Enzyme Modulation : Interaction with specific enzymes to correct functional deficiencies.
Properties
IUPAC Name |
3,4-dimethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-4-5-12(8-10(9)2)14(20)18-13-11(3)17-16-19(15(13)21)6-7-22-16/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMROESGESAAZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.